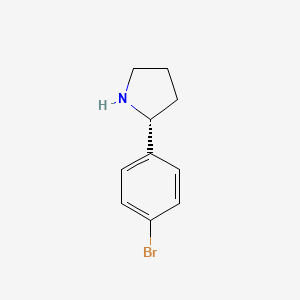

(2R)-2-(4-bromophenyl)pyrrolidine

Übersicht

Beschreibung

(2R)-2-(4-bromophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a 4-bromophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(4-bromophenyl)pyrrolidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and ®-pyrrolidine-2-carboxylic acid.

Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with ®-pyrrolidine-2-carboxylic acid to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

Reduction: The compound can be reduced to remove the bromine atom, yielding a phenylpyrrolidine derivative.

Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or palladium on carbon with hydrogen gas.

Substitution: Nucleophiles like sodium azide or potassium thiolate in the presence of a suitable solvent like dimethylformamide.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Phenylpyrrolidine derivatives.

Substitution: Various substituted phenylpyrrolidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2R)-2-(4-bromophenyl)pyrrolidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2R)-2-(4-bromophenyl)pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may enhance binding affinity to certain targets, while the pyrrolidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

(2S)-2-(4-bromophenyl)pyrrolidine: The enantiomer of (2R)-2-(4-bromophenyl)pyrrolidine, differing in the spatial arrangement of atoms.

(2R)-2-(4-chlorophenyl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine.

(2R)-2-(4-fluorophenyl)pyrrolidine: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: this compound is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The chiral nature of the compound also adds to its uniqueness, as it can exhibit different biological activities compared to its enantiomer.

Biologische Aktivität

(2R)-2-(4-bromophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a 4-bromophenyl group. This structural configuration suggests significant potential for biological activity, particularly in the fields of medicinal chemistry and pharmacology. The compound's molecular formula is CHBrN, with a molecular weight of approximately 227.11 g/mol.

Overview of Biological Activity

Research indicates that this compound may act as a modulator of cannabinoid receptors , particularly the CB2 receptor, which is implicated in various therapeutic areas including inflammation and pain management. Additionally, its structural characteristics suggest potential applications in treating neurological disorders and possibly exhibiting anti-cancer properties.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Receptor Binding : The bromophenyl group enhances the compound's binding affinity to biological targets, while the pyrrolidine ring provides structural stability.

- Neurotransmitter Modulation : Similar compounds have shown efficacy in modulating neurotransmitter systems, indicating that this compound may influence serotonin and dopamine receptors.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Studies have demonstrated that modifications to the pyrrolidine core or substituents can significantly impact potency and selectivity:

- Bicyclic Pyrrolidines : Research on bicyclic pyrrolidine derivatives has shown promising results against parasites like Toxoplasma gondii, suggesting that structural variations can enhance selectivity and potency for specific targets .

- Aliphatic Substitutions : The introduction of aliphatic groups in similar compounds has been linked to improved pharmacokinetic properties, including better brain exposure and potency against target enzymes .

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds, providing insights into potential applications for this compound:

Pharmacological Applications

The pharmacological potential of this compound extends across various therapeutic areas:

- Pain Management : Its role as a cannabinoid receptor modulator positions it as a candidate for developing new analgesics.

- Neurological Disorders : Investigations into its effects on neurotransmitter systems could lead to novel treatments for conditions such as depression or anxiety.

- Cancer Therapy : Preliminary findings suggest that derivatives may exhibit anti-cancer properties, warranting further exploration.

Eigenschaften

IUPAC Name |

(2R)-2-(4-bromophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJZBROSVFKSCP-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427567 | |

| Record name | (2R)-2-(4-bromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189155-63-2 | |

| Record name | (2R)-2-(4-bromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.